molecular formula C9H10N2 B109050 4-(1-Aminoethyl)benzonitrile CAS No. 86225-78-7

4-(1-Aminoethyl)benzonitrile

Cat. No.: B109050
CAS No.: 86225-78-7
M. Wt: 146.19 g/mol
InChI Key: CANLULJYEHSQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminoethyl)benzonitrile is an organic compound with the molecular formula C9H10N2. It is characterized by a benzene ring substituted with a nitrile group and an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Aminoethyl)benzonitrile can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Corresponding oxides of the aminoethyl group.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-(1-Aminoethyl)benzonitrile is characterized by its aminoethyl side chain attached to a benzonitrile moiety. This structure allows for unique reactivity patterns, making it a valuable building block in organic synthesis. Its molecular formula is C9H11NC_9H_{11}N, with a molecular weight of approximately 135.19 g/mol.

Chemistry

  • Building Block in Synthesis : The compound serves as an essential intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.
Reaction TypeProducts Formed
OxidationImines or amides
ReductionPrimary amines
SubstitutionNitro or bromo derivatives
  • Reactivity : The presence of the amino group enhances its nucleophilicity, allowing it to participate in electrophilic substitution reactions.

Biology

  • Biochemical Assays : this compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its ability to form hydrogen bonds due to the amino group facilitates binding to biological targets.
  • Potential Therapeutic Applications : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor growth through interference with cancer cell signaling pathways. Additionally, it has been explored for its neuromodulatory effects, which could impact conditions such as depression and anxiety.

Industry

  • Specialty Chemicals Production : The compound is employed in the production of specialty chemicals and materials due to its unique reactivity and stability.

Case Study 1: Antiviral Activity

A study focused on the development of small molecule inhibitors for Ebola virus entry highlighted the potential of compounds structurally related to this compound. These inhibitors demonstrated significant antiviral activity, suggesting that derivatives of this compound could be further optimized for therapeutic use against filoviruses .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the aminoethyl group significantly influenced biological activity. This underscores the importance of this functional group in drug design and development.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The nitrile group can also participate in coordination chemistry, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzonitrile: Similar structure but with a different substitution pattern.

    4-(1-Aminoethyl)benzonitrile Hydrochloride: A salt form with different solubility and stability properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Biological Activity

4-(1-Aminoethyl)benzonitrile, also known as (S)-4-(1-aminoethyl)benzonitrile, is a chiral compound characterized by a benzene ring substituted with a nitrile group and an aminoethyl group. This compound has garnered attention due to its potential biological activities, particularly in the context of drug metabolism and therapeutic applications.

  • Molecular Formula : C₉H₁₀N₂
  • Molecular Weight : Approximately 146.19 g/mol
  • Structure : The compound features a benzene ring, an amino group, and a nitrile group, which contribute to its reactivity and interactions with biological systems.

Cytochrome P450 Inhibition

Research indicates that (S)-4-(1-aminoethyl)benzonitrile acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests its potential role in altering drug metabolism, which is crucial for understanding pharmacokinetics in drug development and therapeutic applications.

Interaction with Biological Macromolecules

The amino group of this compound is capable of forming hydrogen bonds with biological macromolecules such as proteins and nucleic acids. Preliminary studies have indicated that these interactions may influence the activity of enzymes and receptors, leading to various biological effects.

The mechanism of action involves the compound's interaction with specific molecular targets. The aminoethyl side chain can engage in electrostatic interactions and hydrogen bonding with enzymes or receptors, potentially modulating their activity .

Applications in Research and Medicine

  • Pharmaceutical Development : Due to its inhibitory effects on cytochrome P450 enzymes, the compound is being investigated for its potential use in developing pharmaceuticals that target neurological conditions and other therapeutic areas .
  • Synthesis of Complex Organic Molecules : It serves as an intermediate in organic synthesis, facilitating the production of biologically active compounds.

Comparative Analysis with Related Compounds

The unique structure of this compound differentiates it from structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-AminobenzonitrileC₇H₆N₂Contains an amino group and a nitrileLacks the ethyl side chain
4-(Aminomethyl)benzonitrileC₈H₉N₂Similar structure but with a methylene groupDifferent side chain length
(R)-4-(1-Aminoethyl)benzonitrileC₉H₁₀N₂Chiral variantDifferent stereochemistry

Case Studies and Research Findings

  • Drug Metabolism Studies : A study demonstrated that (S)-4-(1-aminoethyl)benzonitrile significantly inhibited CYP1A2 activity in vitro, suggesting its potential to affect the metabolism of co-administered drugs.
  • Therapeutic Applications : Ongoing research is exploring its utility in treating conditions influenced by cytochrome P450 activity alterations, including certain neurological disorders .
  • Synthesis Optimization : Researchers are investigating various synthetic pathways for producing (S)-4-(1-aminoethyl)benzonitrile to enhance yield and purity for further biological studies .

Properties

IUPAC Name

4-(1-aminoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLULJYEHSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468351
Record name 4-(1-aminoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86225-78-7
Record name 4-(1-aminoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-aminoethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

726 mg (5.0 mmol) of 4′-cyanoacetophenone (MW: 145.16), 946 mg (15.0 mmol) of ammonium formate (MW: 63.06) and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube, and subjected to argon-gas replacement. To this, 5 mL of dehydrated methanol and 286 μL (5.0 mmol) of acetic acid were added and stirred while heating at 60° C. for 3 hr. After distillation of the solvent, a saturated sodium hydrogen carbonate solution was added, then a product was extracted with methylene chloride, the organic layer was washed with water, and the product was dried with sodium sulfate. The drying agent was removed by filtration and the methylene chloride was distilled away to give a crude product DL-1-(4′-cyanophenyl)ethylamine. Its conversion rate was 100% based on NMR measurement, with 95% of DL-1-(4′-cyanophenyl)ethylamine, 1% of 1-(4′-cyanophenyl)ethanol, and 4% of other by-products. Since no compound in which reduction of cyano groups occurred was generated, we confirmed that reductive amination reaction was carried out in a functional-group-selective manner.
Quantity
726 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
286 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

20.7 g (0.07 mmol) of N-(p-cyanobenzyl)benzophenone imine were added dropwise to a solution of lithium diisopropylamide prepared from 8.15 g (0.08 mol) of diisopropylamine and 48.3 ml (0.08 mol) of 15% strength solution of butyllithium in hexane—in 100 ml of abs. tetrahydrofuran, at −70° C., and the mixture was stirred for 15 minutes. Then 9.94 g (0.07 mol) of methyl iodide were added dropwise, and the temperature of the reaction mixture was allowed to rise to room temperature. After addition of 100 ml of water and extraction several times with ether, the ether phase was washed with 5% strength citric acid solution, 5% strength NaHCO3 solution and water and dried over Na2SO4, and the ether was distilled off. The residue was dissolved in 150 ml of tetrahydrofuran, 100 ml of 1N HCl were added, and the mixture was stirred at room temperature overnight. The tetrahydrofuran was distilled out of the reaction mixture under reduced pressure, the remaining acid phase was extracted several times with ether to remove the benzophenone, then the acid phase was made alkaline with aqueous K2CO3 solution while cooling in ice, and the oily base was extracted with methylene chloride. The extract was dried over K2CO3. After the methylene chloride had been stripped off, 9.7 g (95%) of a yellowish oil remained and was used without further purification in the next reaction.
Name
N-(p-cyanobenzyl)benzophenone imine
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Aminoethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(1-Aminoethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(1-Aminoethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(1-Aminoethyl)benzonitrile
Reactant of Route 5
4-(1-Aminoethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(1-Aminoethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.